2,4-dichlorobenzyl N-(2-thienylcarbonyl)glycinate
Overview
Description
“2,4-dichlorobenzyl N-(2-thienylcarbonyl)glycinate” is a chemical compound with the molecular formula C14H11Cl2NO3S . It is related to 2,4-dichlorobenzyl alcohol, which is a mild antiseptic able to kill bacteria and viruses associated with mouth and throat infections .
Molecular Structure Analysis
The molecular structure of “this compound” is determined by its molecular formula C14H11Cl2NO3S . The molecule contains a benzyl group substituted with two chlorine atoms and a glycinate group attached to a thiophene ring.Mechanism of Action
Target of Action
2,4-dichlorobenzyl alcohol, a related compound, is known to act as a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .
Mode of Action
It can be inferred from the related compound, 2,4-dichlorobenzyl alcohol, that it may interact with bacterial and viral cells, leading to their destruction .
Biochemical Pathways
Given the antiseptic properties of 2,4-dichlorobenzyl alcohol, it can be hypothesized that the compound may interfere with essential biochemical pathways in bacteria and viruses, leading to their death .
Result of Action
Based on the known effects of 2,4-dichlorobenzyl alcohol, it can be inferred that the compound may result in the death of bacterial and viral cells, thereby alleviating symptoms of mouth and throat infections .
properties
IUPAC Name |
(2,4-dichlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3S/c15-10-4-3-9(11(16)6-10)8-20-13(18)7-17-14(19)12-2-1-5-21-12/h1-6H,7-8H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHDXINCBJTFMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC(=O)OCC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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